molecular formula C46H78N2O35 B1227922 Lacto-N-fucoheptaose CAS No. 56501-25-8

Lacto-N-fucoheptaose

Cat. No.: B1227922
CAS No.: 56501-25-8
M. Wt: 1219.1 g/mol
InChI Key: BSVXHMSSYKYLNT-SYJKWMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacto-N-fucoheptaose (LNFH) is a human milk oligosaccharide (HMO) characterized by a heptasaccharide backbone comprising D-galactose, D-glucose, L-fucose, and N-acetyl-D-glucosamine in a 3:1:1:2 ratio . It is structurally defined by β1→3/4 glycosidic linkages and a terminal fucose residue, contributing to its role in infant gut microbiota modulation and pathogen adhesion inhibition . LNFH is resistant to enzymatic digestion, allowing it to reach the colon intact, where it acts as a prebiotic .

Properties

CAS No.

56501-25-8

Molecular Formula

C46H78N2O35

Molecular Weight

1219.1 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1

InChI Key

BSVXHMSSYKYLNT-SYJKWMCZSA-N

SMILES

CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O

Other CAS No.

56501-25-8

physical_description

Solid

Synonyms

lacto-N-fucoheptaose

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .

Chemical Reactions Analysis

Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lacto-N-fucoheptaose has several applications in scientific research:

Mechanism of Action

Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Oligosaccharides

Structural Differentiation

The table below highlights key structural differences between LNFH and related HMOs:

Compound Sugar Units Core Structure Fucosylation Position Key Linkages Molecular Weight (Da)
Lacto-N-fucoheptaose 7 Gal-GlcNAc repeat α1→2/3/4 β1→3, β1→4 ~1,200 (estimated)
Lacto-N-fucopentaose I (LNFP-I) 5 Lacto-N-tetraose α1→2 β1→3, β1→4 854.7
Lacto-N-fucopentaose II (LNFP-II) 5 Lacto-N-tetraose α1→4 β1→3, β1→4 854.7
Lacto-N-difucohexaose I 6 Lacto-N-tetraose α1→2, α1→3 β1→3, β1→4 ~1,000 (estimated)
Lacto-N-neohexaose 6 Linear Galβ1→4GlcNAc repeats None β1→3, β1→4 991.9

Key Observations :

  • Fucosylation : LNFH contains multiple fucose residues (positions vary by subtype), whereas LNFP-I/II have a single fucose at α1→2 or α1→4 .
  • Branching : LNFH’s heptasaccharide backbone allows for greater structural complexity compared to smaller HMOs like LNFP-I/II .
  • Synthesis Complexity : Enzymatic synthesis of LNFH requires multi-step fucosyltransferase reactions, whereas LNFP-I/II are synthesized via one-pot enzymatic systems .
(a) Prebiotic Activity
  • LNFH and LNFP-I/II selectively promote Bifidobacterium and Lactobacillus growth. However, LNFH’s larger size may enhance binding to pathogen receptors (e.g., Campylobacter) due to increased epitope diversity .
  • Lacto-N-neohexaose (non-fucosylated) lacks pathogen-binding efficacy, underscoring fucose’s critical role in immune modulation .
(b) Metabolic Fate
  • LNFH is detected in fecal metabolites, confirming its resistance to digestion . Smaller HMOs like LNFP-I are partially absorbed in the small intestine, reducing their colonic availability .

Analytical Methodologies

  • LC-MS/MS : Differentiates LNFH from LNFP-I/II via mass-to-charge (m/z) ratios (e.g., LNFH: m/z 1,200 vs. LNFP-I: m/z 855) .
  • NMR Spectroscopy : Resolves structural ambiguities, such as fucose linkage positions (α1→2 in LNFP-I vs. α1→4 in LNFP-II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.